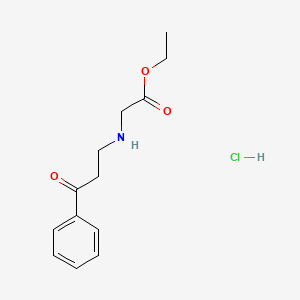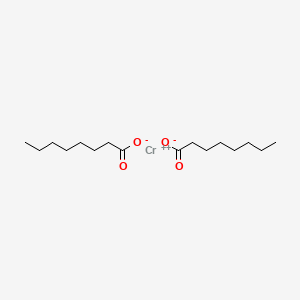
Chromium(2+) octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium(2+) octanoate, also known as octanoic acid, chromium(2+) salt, is a compound with the molecular formula C16H30CrO4. It is a chromium-based compound where chromium is in the +2 oxidation state. This compound is part of the larger family of chromium carboxylates and is used in various industrial and research applications due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions
Chromium(2+) octanoate can be synthesized through the reduction of chromium(III) compounds. One common method involves the reduction of chromium(III) chloride with zinc in an acidic medium to produce chromium(II) ions, which are then reacted with octanoic acid to form this compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the chromium(II) ions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where chromium(III) compounds are reduced using a suitable reducing agent, such as zinc or aluminum, in the presence of octanoic acid. The process is optimized for yield and purity, with careful control of reaction parameters to prevent the oxidation of chromium(II) back to chromium(III).
化学反应分析
Types of Reactions
Chromium(2+) octanoate undergoes various chemical reactions, including:
Oxidation: Chromium(II) can be oxidized to chromium(III) or chromium(VI) under appropriate conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc.
Substitution: Ligand exchange reactions where the octanoate ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc and aluminum are frequently used as reducing agents.
Substitution: Ligand exchange can be facilitated by using different carboxylic acids or other ligands in a suitable solvent.
Major Products Formed
Oxidation: Chromium(III) octanoate or chromium(VI) compounds.
Reduction: this compound.
Substitution: Various chromium(II) carboxylates depending on the ligands used.
科学研究应用
Chromium(2+) octanoate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Industry: Used in the production of coatings, pigments, and as a corrosion inhibitor.
作用机制
The mechanism by which chromium(2+) octanoate exerts its effects involves its interaction with various molecular targets. In biological systems, chromium(II) can interact with enzymes and proteins, influencing metabolic pathways. For example, it can enhance insulin signaling by interacting with the insulin receptor and other components of the insulin signaling pathway . Additionally, chromium(II) can act as a reducing agent, participating in redox reactions that are crucial for cellular functions.
相似化合物的比较
Similar Compounds
Chromium(III) octanoate: Similar in structure but with chromium in the +3 oxidation state.
Chromium(II) acetate: Another chromium(II) carboxylate with acetate as the ligand.
Chromium(II) chloride: A simple chromium(II) compound used in various chemical reactions.
Uniqueness
Chromium(2+) octanoate is unique due to its specific ligand (octanoate) and the +2 oxidation state of chromium. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, biological studies, and industrial processes. Its ability to undergo redox reactions and ligand exchange makes it a versatile compound in various fields of research and industry .
属性
CAS 编号 |
6427-90-3 |
|---|---|
分子式 |
C16H30CrO4 |
分子量 |
338.40 g/mol |
IUPAC 名称 |
chromium(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Cr/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI 键 |
BWABQANXZNPJFT-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cr+2] |
相关CAS编号 |
124-07-2 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





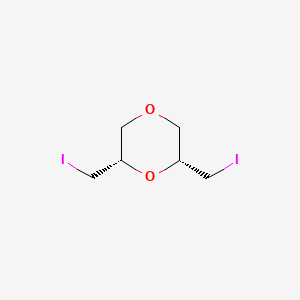
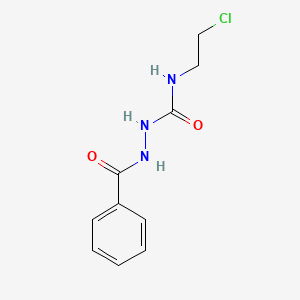

![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)


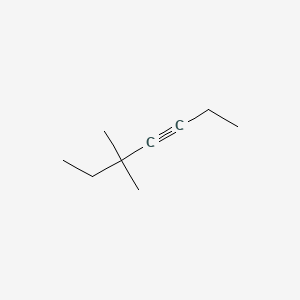
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)


